molecular formula C13H18O3S B12903256 Cis-3-ethyl-4-tosyltetrahydrofuran

Cis-3-ethyl-4-tosyltetrahydrofuran

Cat. No.: B12903256
M. Wt: 254.35 g/mol
InChI Key: UGHQOPSLLPRAHQ-WCQYABFASA-N
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Description

Cis-3-ethyl-4-tosyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans. Tetrahydrofurans are cyclic ethers with a five-membered ring containing four carbon atoms and one oxygen atom. The “cis” configuration indicates that the substituents on the ring are on the same side, which can influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-ethyl-4-tosyltetrahydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a diol precursor in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Cis-3-ethyl-4-tosyltetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the tosyl group.

Scientific Research Applications

Cis-3-ethyl-4-tosyltetrahydrofuran has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-ethyl-4-tosyltetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cis-3-ethyl-4-mesyltetrahydrofuran: Similar structure but with a mesyl group instead of a tosyl group.

    Trans-3-ethyl-4-tosyltetrahydrofuran: The trans isomer with substituents on opposite sides of the ring.

    Cis-3-methyl-4-tosyltetrahydrofuran: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

Cis-3-ethyl-4-tosyltetrahydrofuran is unique due to its specific configuration and functional groups, which influence its reactivity and applications. The presence of the tosyl group makes it a versatile intermediate for various chemical transformations, and its cis configuration can affect its interaction with biological molecules and enzymes.

Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

(3S,4S)-3-ethyl-4-(4-methylphenyl)sulfonyloxolane

InChI

InChI=1S/C13H18O3S/c1-3-11-8-16-9-13(11)17(14,15)12-6-4-10(2)5-7-12/h4-7,11,13H,3,8-9H2,1-2H3/t11-,13+/m0/s1

InChI Key

UGHQOPSLLPRAHQ-WCQYABFASA-N

Isomeric SMILES

CC[C@H]1COC[C@H]1S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC1COCC1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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